2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves sophisticated chemical processes that include palladium-catalyzed CO insertion, C-H bond activation, and cascade reactions. For instance, a novel and efficient synthesis approach has been developed for indeno and chromeno imidazo[1,2-a]pyridin-ones through palladium-catalyzed cascade reactions, starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines (Zhang, X. Zhang, & Fan, 2016). Additionally, a systematic approach has been described for synthesizing 6-bromo-imidazo[4,5-b]pyridine derivatives, involving condensation and alkylation reactions, indicating a broad methodological spectrum for creating such compounds (Jabri et al., 2023).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridine derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the structural analysis of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors was confirmed using monocrystalline X-ray crystallography (Jabri et al., 2023). These studies reveal the intricate details of the molecular geometry and intermolecular interactions, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Imidazo[4,5-b]pyridine derivatives undergo various chemical reactions, including N-assisted CPh−H activation, highlighting their reactivity and potential for further functionalization. For example, the activation of a CPh−H bond in 2-(4-bromophenyl)imidazol[1,2-a]pyridine by platinum compounds showcases the versatility of these compounds in synthetic chemistry (Forniés et al., 2010).
Physical Properties Analysis
The physical properties of imidazo[4,5-b]pyridine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. For instance, the crystallization behavior of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate provides insights into the compound's solid-state properties, which are essential for material science applications (Hjouji et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, define the utility of imidazo[4,5-b]pyridine derivatives in synthesis and industrial applications. Research on the bromination orientation in imidazo[1,2-a]pyridines reveals selective reactivity, which is pivotal for designing specific synthetic routes (Godovikova & Gol'dfarb, 1965).
Scientific Research Applications
Corrosion Inhibition
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their performance as corrosion inhibitors. Studies like the one conducted by Saady et al. (2021) demonstrate the use of similar compounds in protecting mild steel against corrosion in acidic environments. This research suggests a high inhibition performance, which is supported by various techniques such as Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and Scanning Electron Microscopy (Saady et al., 2021).
Synthesis of Novel Compounds
Compounds with a 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine structure are key intermediates in the synthesis of various novel compounds. For instance, Tran Hung et al. (2019) discuss the synthesis of 5-Aryl-5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles using a domino Pd- and Cu-catalyzed C–N coupling reaction (Tran Hung et al., 2019). Similarly, Ju Zhang et al. (2016) describe the synthesis of Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones, showcasing the utility of these compounds in complex synthetic pathways (Ju Zhang et al., 2016).
Antimicrobial and Anticancer Activity
Research by V. Banda et al. (2016) indicates that 1,2,3‐Triazole/Isoxazole‐Functionalized Imidazo[4,5‐b]pyridin‐2(3H)‐one derivatives exhibit antimicrobial and anticancer properties. This study emphasizes the potential of these compounds in therapeutic applications (V. Banda et al., 2016).
Imaging Agents in Alzheimer’s Disease
Compounds structurally related to 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine have been explored as imaging agents for β-amyloid plaques in Alzheimer's disease. A study by Yousefi et al. (2012) highlights the potential of phenyl-imidazo[1,2-a]pyridines in developing imaging agents for diagnosing and studying Alzheimer’s disease (Yousefi et al., 2012).
Synthesis of Hybrid Structures
Research by Liszkiewicz (2008) on the synthesis of 2-(arylthiosemicarbazide)-imidazo[4,5-b]pyridines illustrates the use of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine derivatives in creating hybrid structures. These compounds are then used to derive further chemical entities, showing the versatility of these compounds in synthetic chemistry (Liszkiewicz, 2008).
Safety And Hazards
Future Directions
The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, including “2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine”, is a focus of recent research, aiming to improve the ecological impact of the classical schemes . The search for environmentally benign synthetic strategies is a significant future direction .
properties
IUPAC Name |
2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSESNXXKQZZRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225976 | |
Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine | |
CAS RN |
75007-86-2 | |
Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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